

Application Notes and Protocols: 8-Epiloganin as a Standard for Phytochemical Analysis

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Compound of Interest

Compound Name: 8-Epiloganin

Cat. No.: B12435537

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Introduction

8-Epiloganin is an iridoid glycoside found in various medicinal plants, including those of the Pedicularis species.[1] As a pure phytochemical standard, it is essential for the accurate identification and quantification of this compound in plant extracts, herbal formulations, and other biological matrices. These application notes provide detailed protocols for the use of **8-Epiloganin** as a standard in phytochemical analysis, covering its physicochemical properties, analytical methodologies, and potential biological significance.

Physicochemical Properties of 8-Epiloganin

A comprehensive understanding of the physicochemical properties of **8-Epiloganin** is fundamental for its effective use as an analytical standard.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₆ O ₁₀	--INVALID-LINK--
Molecular Weight	390.4 g/mol	--INVALID-LINK--
IUPAC Name	methyl (1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate	--INVALID-LINK--
Appearance	White to off-white crystalline powder (typical for iridoid glycosides)	General Knowledge
Solubility	Soluble in methanol, ethanol, and water; sparingly soluble in less polar organic solvents.	General Knowledge

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is the recommended method for the quantification of **8-Epiloganin**.

Protocol 1: Quantitative Analysis of 8-Epiloganin by HPLC-UV

This protocol outlines a typical HPLC-UV method for the quantification of **8-Epiloganin**.

1. Instrumentation and Chromatographic Conditions:

Parameter	Recommended Setting
HPLC System	Quaternary pump, autosampler, column oven, UV-Vis detector
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase	Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program	0-5 min, 5% A; 5-20 min, 5-30% A; 20-25 min, 30-50% A; 25-30 min, 50-5% A; 30-35 min, 5% A
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μ L
Detection Wavelength	240 nm

2. Standard Solution Preparation:

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **8-Epiloganin** standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to obtain concentrations ranging from 1 to 200 μ g/mL.

3. Sample Preparation (from Plant Material):

- Extraction: Accurately weigh 1 g of powdered, dried plant material. Add 20 mL of 80% methanol and sonicate for 30 minutes. Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction twice more.
- Purification: Combine the supernatants and evaporate to dryness under reduced pressure. Re-dissolve the residue in 5 mL of methanol. Filter the solution through a 0.45 μ m syringe filter prior to HPLC analysis.

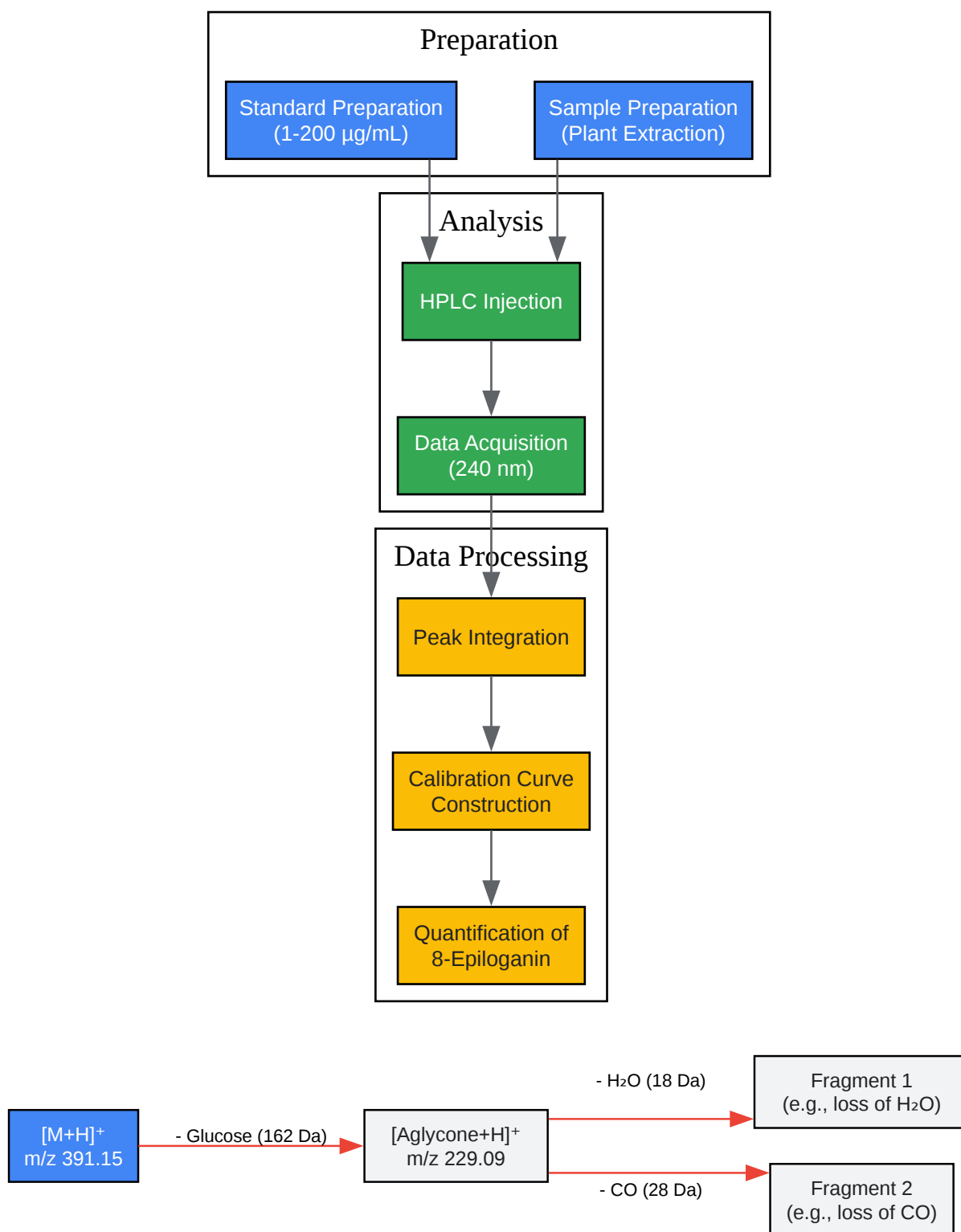
4. Method Validation Parameters (Representative Data):

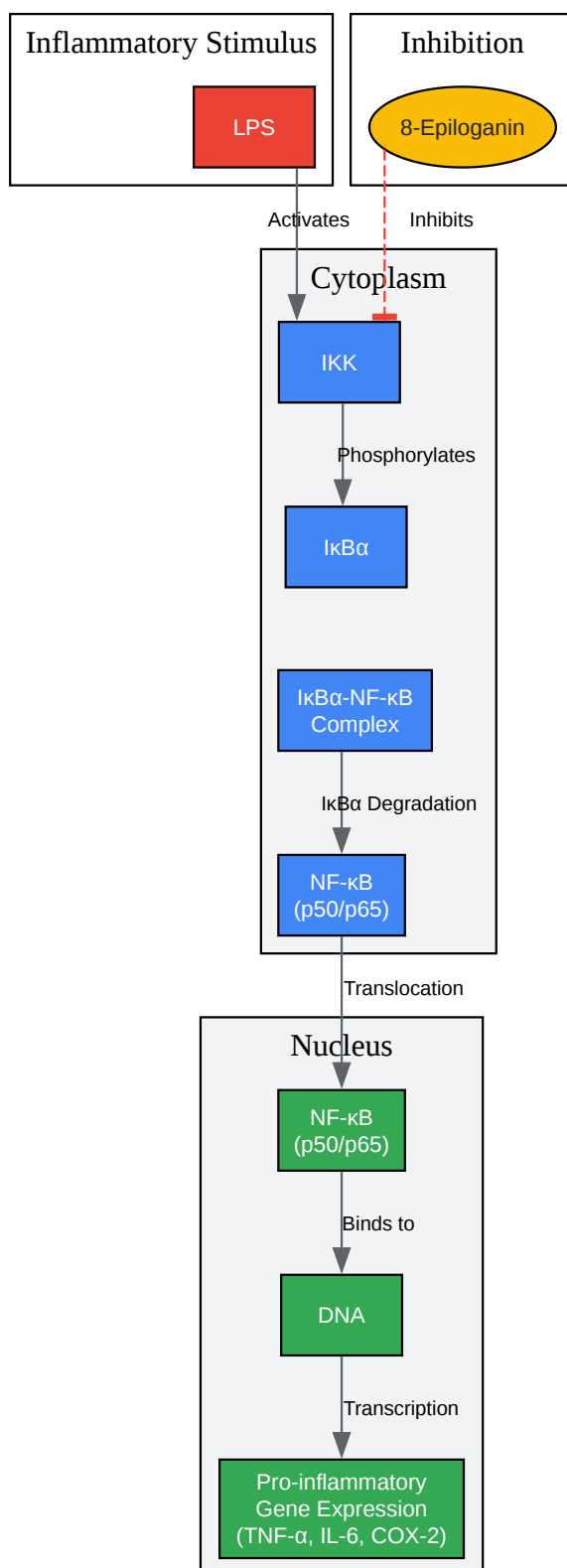
Parameter	Result
Linearity Range	1 - 200 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%

5. Stability of Standard Solutions:

- Short-term: **8-Epiloganin** standard solutions are stable for up to 48 hours at room temperature.
- Long-term: For long-term storage, solutions should be kept at -20°C, where they are stable for at least 3 months. Avoid repeated freeze-thaw cycles.

Workflow for HPLC-UV Analysis of 8-Epiloganin





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References

- 1. 8-Epiloganin | C₁₇H₂₆O₁₀ | CID 10548420 - PubChem [pubchem.ncbi.nlm.nih.gov]
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